2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride
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Overview
Description
2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves the reaction of 3-methoxyphenylamine with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and potassium carbonate for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: This compound has a similar structure but includes a benzoimidazole ring instead of a benzodiazole ring.
1-(3-hydroxy-2-methoxyphenyl)ethan-1-one: This compound has a similar methoxyphenyl group but lacks the benzodiazole ring.
Uniqueness
2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of a benzodiazole ring and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H19Cl2N3O |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H17N3O.2ClH/c1-20-13-6-4-5-12(11-13)19-15-8-3-2-7-14(15)18-16(19)9-10-17;;/h2-8,11H,9-10,17H2,1H3;2*1H |
InChI Key |
DAZHZOKYAAIRNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=CC=CC=C3N=C2CCN.Cl.Cl |
Origin of Product |
United States |
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